molecular formula C13H15ClF3NO2 B13024334 Ethyl 1-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylate hcl

Ethyl 1-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylate hcl

Cat. No.: B13024334
M. Wt: 309.71 g/mol
InChI Key: BAVFGSKACIQFSV-UHFFFAOYSA-N
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Description

Ethyl 1-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylate HCl is a bicyclic compound featuring a dihydroindene core substituted with an amino group, a trifluoromethyl group at position 5, and an ethyl ester moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research. The trifluoromethyl (CF₃) group confers metabolic resistance and electron-withdrawing properties, which are critical for optimizing pharmacokinetics and target binding .

Properties

Molecular Formula

C13H15ClF3NO2

Molecular Weight

309.71 g/mol

IUPAC Name

ethyl 1-amino-5-(trifluoromethyl)-2,3-dihydroindene-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H14F3NO2.ClH/c1-2-19-11(18)12(17)6-5-8-7-9(13(14,15)16)3-4-10(8)12;/h3-4,7H,2,5-6,17H2,1H3;1H

InChI Key

BAVFGSKACIQFSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC2=C1C=CC(=C2)C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indene Ring: The indene ring system can be synthesized through a cyclization reaction of appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under suitable conditions.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using amines.

    Esterification: The ethyl ester moiety can be formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

    Formation of Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester moiety to alcohols or the amino group to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the indene ring.

    Hydrolysis: The ester moiety can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester moiety.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of new functional groups such as halogens, alkyl, or aryl groups.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 1-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Receptor Interaction: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling and function.

    Pathway Modulation: Affecting key signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other 5-substituted dihydroindene derivatives. Key comparisons include:

Structural and Physicochemical Properties

Compound Name Substituent at Position 5 Molecular Formula (Salt Form) Molecular Weight (g/mol) CAS Number Notable Properties
Target Compound CF₃ C₁₄H₁₅F₃NO₂·HCl (estimated) ~350.7 (estimated) Not provided High lipophilicity (CF₃), enhanced metabolic stability, hydrochloride improves solubility.
Ethyl 1-amino-5-bromo-2,3-dihydroindene-1-carboxylate HCl Br C₁₂H₁₃BrNO₂·HCl 320.5 637020-86-1 Bromine increases molecular weight; moderate lipophilicity; potential halogen bonding interactions.
Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate HCl Br, F C₁₂H₁₂BrFNO₂·HCl 337.5 2089649-44-3 Dual halogen substitution (Br, F) enhances electronegativity; may influence steric and electronic properties.
(S)-5-ethoxy-2,3-dihydro-1H-inden-1-amine HCl OEt C₁₁H₁₆ClNO (estimated) 237.7 1312949-70-4 Ethoxy group is electron-donating; may reduce metabolic stability compared to CF₃.
5-Chloro-2,3-dihydro-1H-inden-1-amine HCl Cl C₉H₁₁Cl₂N 204.1 67120-39-2 Smaller substituent (Cl) reduces steric bulk; lower molecular weight impacts solubility and target interactions.

Functional Group Impact

  • Lipophilicity: LogP increases compared to Cl or Br analogs, improving membrane permeability but requiring balance to avoid excessive hydrophobicity . Metabolic stability: CF₃ resists oxidative degradation, a key advantage over ethoxy or halogenated analogs .
  • Fluorine’s electronegativity improves bioavailability but may reduce metabolic resistance compared to CF₃ .
  • Ethoxy (OEt) :

    • Electron-donating properties may reduce acidity of adjacent groups, altering reactivity in synthetic pathways .

Research Findings and Implications

  • Trifluoromethyl vs. Halogens : CF₃-substituted compounds generally exhibit superior metabolic stability and target engagement compared to halogenated analogs, as demonstrated in kinase inhibitor development .
  • Salt Forms : Hydrochloride salts (common across analogs) improve aqueous solubility, critical for in vivo studies .
  • Stereochemistry : The (S)-configured ethoxy analog () highlights the role of chirality in biological activity—a factor requiring exploration for the target compound .

Biological Activity

Ethyl 1-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylate hydrochloride (commonly referred to as EATC) is a synthetic organic compound with notable structural features that contribute to its diverse biological activities. This article explores the biological activity of EATC, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

EATC has the molecular formula C13H15ClF3NO2C_{13}H_{15}ClF_3NO_2 and a molecular weight of 309.71 g/mol. The compound is characterized by an indene ring system, an amino group, a trifluoromethyl group, and an ethyl ester moiety. The hydrochloride form enhances its solubility in aqueous environments, making it particularly useful for biological applications.

Mechanisms of Biological Activity

Research indicates that EATC exhibits significant biological activities through various mechanisms:

  • Enzyme Interaction : EATC has been studied for its binding affinity to several enzymes and receptors, which modulate critical biochemical pathways involved in cellular functions such as growth and apoptosis. Notably, similar compounds have shown effectiveness as proteasome inhibitors, enhancing the cytotoxic effects of established cancer therapies .
  • Induction of Stress Responses : EATC may induce endoplasmic reticulum (ER) stress and oxidative stress pathways. These pathways are critical biomarkers for assessing the compound's effectiveness in inducing apoptosis in cancer cells. In studies involving multiple myeloma cells, EATC analogs demonstrated a strong correlation between their ability to induce these stress markers and their cytotoxic effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of EATC and its analogs:

Compound Biological Activity Mechanism Reference
EATCInduces apoptosis in cancer cellsPDI inhibition, ER stress induction
E64FC26Potent pan-PDI inhibitorEnhances proteasome inhibitor activity
Analog 1Synergistic effect with bortezomibModulates signaling pathways

Case Studies

Several studies have investigated the therapeutic potential of EATC and its analogs:

  • Multiple Myeloma : A study highlighted the efficacy of EATC-like compounds in enhancing the cytotoxicity of proteasome inhibitors like bortezomib. The compounds induced significant ER stress responses, leading to apoptosis in resistant multiple myeloma cell lines .
  • Cancer Signaling Pathways : Another investigation focused on the structural optimization of indene derivatives, revealing that specific substitutions (such as trifluoromethyl groups) significantly enhance their inhibitory effects on protein disulfide isomerases (PDIs), which are crucial for cancer cell survival .
  • Comparative Analysis with Similar Compounds : A comparative study showed that while structurally similar compounds lacked significant biological activity, EATC's unique trifluoromethyl substitution contributed to its distinct pharmacological profile. This highlights the importance of structural features in determining biological activity.

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